molecular formula C17H11N3O2 B1194385 N-[4-(2-Benzimidazolyl)phenyl]maleimide CAS No. 27030-97-3

N-[4-(2-Benzimidazolyl)phenyl]maleimide

Cat. No. B1194385
CAS RN: 27030-97-3
M. Wt: 289.29 g/mol
InChI Key: NZDOXVCRXDAVII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(2-Benzimidazolyl)phenyl]maleimide and related compounds typically involves the reaction of maleic anhydride with aromatic diamines or their derivatives. For example, the synthesis of N-[4-(N′-substituted aminocarbonyl)phenyl]maleimides has been reported through reactions involving p-aminobenzoic acid, maleic anhydride, and various amines under specific conditions to yield compounds with high purity (Liang Chun-qing, Liao Hua-ming, & Liu Peng-sheng, 2005).

Molecular Structure Analysis

The molecular structure of N-[4-(2-Benzimidazolyl)phenyl]maleimide derivatives has been studied using various analytical techniques, including NMR and FTIR spectroscopy. These studies reveal the compound's intricate molecular geometry, which includes specific dihedral angles and planar configurations crucial for its reactivity and interactions with other molecules. For instance, the geometry and thermodynamic properties of related NPMI compounds have been explored using computational methods to understand their molecular behavior (T. Guo, 2010).

Chemical Reactions and Properties

N-[4-(2-Benzimidazolyl)phenyl]maleimide participates in various chemical reactions, primarily due to the reactivity of the maleimide group. It can undergo reactions with thiols, forming covalent bonds, which is a property exploited in protein labeling and bioconjugation techniques. A study demonstrated the specificity of N-(p-(2-benzimidazolyl)phenyl)maleimide (BIPM) reacting with thiol groups in egg albumin, highlighting its utility as a fluorescent thiol reagent for proteins (M. Machida, T. Sekine, & Y. Kanaoka, 1974).

Physical Properties Analysis

The physical properties of N-[4-(2-Benzimidazolyl)phenyl]maleimide, such as solubility, melting point, and crystallinity, are critical for its application in various domains. These properties can significantly influence the compound's behavior in reactions and its suitability for specific applications. Research on similar compounds provides insights into how structural variations affect these physical properties (L. Cianga & N. Olaru, 2000).

Chemical Properties Analysis

The chemical properties of N-[4-(2-Benzimidazolyl)phenyl]maleimide, including its reactivity, stability under various conditions, and interactions with other chemical entities, are fundamental to its applications in chemistry and biology. Studies have shown that maleimide derivatives can be synthesized to possess optically active properties, expanding their utility in creating novel materials with specific optical activities (Kensoh Kagawa, T. Oishi, K. Matsusaki, & M. Fujimoto, 1995).

Scientific Research Applications

  • Fluorescence and Protein Structure Studies : BIPM has been synthesized and utilized as a sulfhydryl reagent. It exhibits fluorescence characteristics when reacting with sulfhydryl compounds, making it useful as a tracer in protein structure studies (Kanaoka, Machida, Ando, & Sekine, 1970).

  • Quantitative Determination of Thiol Compounds : The compound has been used for the sensitive fluorometric determination of thiol compounds, contributing to a better understanding of their chemical properties and behavior (Sekine, Ando, Machida, & Kanaoka, 1972).

  • Chemical Modification of Proteins : BIPM's reaction with thiol groups in proteins, such as egg albumin, results in the formation of fluorescent adducts. This is significant for its use as a fluorescent thiol reagent in protein studies (Machida, Sekine, & Kanaoka, 1974).

  • Hydrolysis in Aqueous Media : Research on p-Substituted phenylmaleimides, including BIPM, has provided insights into their hydrolytic rates and stability in aqueous media, which is crucial for their practical application in biochemical assays (Machida, Machida, & Kanaoka, 1977).

  • Thermoxidative Aging Resistance in Polymers : BIPM, in conjunction with other compounds, has been investigated for its role in enhancing the thermo-oxidative aging resistance of certain polymers, which is valuable in materials science (Ning, Ma, Zhang, Zhang, Wu, & Tian, 2014).

  • Inhibition in Protein Synthesis : Its inhibitory effect on protein synthesis in E. coli systems through interaction with cysteine-sulfhydryl groups of ribosomal proteins has been demonstrated, which is significant for understanding the molecular mechanisms of protein synthesis (Kimura, Watanabe, Machida, & Kanaoka, 1971).

properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-15-9-10-16(22)20(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)19-17/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDOXVCRXDAVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067274
Record name 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]-
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Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Benzimidazolyl)phenyl]maleimide

CAS RN

27030-97-3
Record name 1-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione
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Record name N-(4-(2-Benzimidazolyl)phenyl)maleimide
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Record name 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]-
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Record name 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]-
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Record name 1-[4-(1H-benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione
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Record name N-(4-(2-BENZIMIDAZOLYL)PHENYL)MALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Shimada, K Mitamura - … of Chromatography B: Biomedical Sciences and …, 1994 - Elsevier
The determination of thiol-containing compounds in biological fluids is important in biochemistry and clinical chemistry. In this paper, derivatization reagents for thiols are reviewed with …
Number of citations: 204 www.sciencedirect.com
YIN Ling-Ling, C Zhen-Zhen, T Li-Li, XU Ke-Hua… - Chinese Journal of …, 2009 - Elsevier
Thiols, which are the components of many proteins and simple molecules, play an important role in the cellular antioxidant defense, and their concentration level is directly linked to …
Number of citations: 25 www.sciencedirect.com
K Nakaya, T Tanaka, Y Shirataki, H Shiozaki… - Bulletin of the …, 2001 - journal.csj.jp
4-(2-Aminoethylamino)-7H-benz[de]benzimidazo[2,1-a]isoquinoline-7-one, synthesized and identified by a HMBC study, can be used as a fluorescent labeling reagent for carnitine. The …
Number of citations: 20 www.journal.csj.jp
JS Casey, JH Arrizabalaga, M Abu-Laban… - Journal of colloid and …, 2020 - Elsevier
This study explores the use of differential heating of magnetic nanoparticles with different sizes and compositions (MFe 2 O 4 (M = Fe, Co)) for heteroplexed temporal controlled release …
Number of citations: 9 www.sciencedirect.com
H Peng, W Chen, Y Cheng, L Hakuna, R Strongin… - Sensors, 2012 - mdpi.com
Thiols are important molecules in the environment and in biological processes. Cysteine (Cys), homocysteine (Hcy), glutathione (GSH) and hydrogen sulfide (H 2 S) play critical roles in …
Number of citations: 288 www.mdpi.com
CH Yeung, M Anapolski, I Setiawan, F Lang… - Journal of …, 2004 - Wiley Online Library
Volume regulation by spermatozoa has been demonstrated to be crucial in both mice and men for transport in the female tract. In order to determine the nature of osmolytes used by …
Number of citations: 73 onlinelibrary.wiley.com
T UENO - Juntendo Medical Journal, 2015 - jstage.jst.go.jp
From April 1974 through March 2015, I spent most of the time at the Department of Biochemistry to give lectures of biochemistry to under graduate students of the Faculty of Medicine as …
Number of citations: 6 www.jstage.jst.go.jp
RM Strongin, L Hakuna, H Peng, W Chen… - …, 2012 - pdxscholar.library.pdx.edu
Thiols are important molecules in the environment and in biological processes. Cysteine (Cys), homocysteine (Hcy), glutathione (GSH) and hydrogen sulfide (H2S) play critical roles in a …
Number of citations: 1 pdxscholar.library.pdx.edu
J Casey - 2021 - etda.libraries.psu.edu
The microRNAs (miRNAs) are naturally occurring small nucleic acid molecules which play a role in the regulation of gene expression in numerous biological processes. The different …
Number of citations: 0 etda.libraries.psu.edu
LM Hyman, KJ Franz - Coordination chemistry reviews, 2012 - Elsevier
Oxidative stress is a common feature shared by many diseases, including neurodegenerative diseases. Factors that contribute to cellular oxidative stress include elevated levels of …
Number of citations: 302 www.sciencedirect.com

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